N4-Acetylsulfamethoxazole

Description

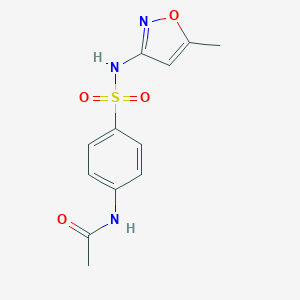

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049044 | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21312-10-7 | |

| Record name | Acetylsulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21312-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsulfamethoxazole [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021312107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1988834Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N4-Acetylsulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. As a key component in the pharmacokinetic and metabolic profile of the parent drug, a thorough understanding of its physicochemical properties is essential for research in drug metabolism, toxicology, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its metabolic pathway and analytical workflow.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing a consolidated reference for researchers.

| Property | Value |

| IUPAC Name | N-[4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide |

| Synonyms | Acetylsulfamethoxazole, N-Acetyl Sulfamethoxazole |

| CAS Number | 21312-10-7 |

| Molecular Formula | C₁₂H₁₃N₃O₄S |

| Molecular Weight | 295.31 g/mol |

| Appearance | White to light yellow crystalline powder.[1] |

| Melting Point | 222-231 °C.[1][2][3] |

| Solubility | Insoluble in water.[4] Soluble in DMSO (≥30.1 mg/mL), ethanol (B145695) (≥3.17 mg/mL with sonication), and dimethylformamide (DMF).[4][5] |

| logP (Octanol-Water) | 0.86 (Predicted), 1.54 (Predicted).[6][7] |

| pKa (Strongest Acidic) | 5.88 (Predicted).[7] |

| UV/Vis Spectroscopy | λmax at 208, 265 nm.[5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial and chromatographic techniques.

Melting Point Determination (Capillary Method)

This protocol is adapted from the USP General Chapter <741> for melting range determination.[2][8]

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals and dry them in a desiccator over silica (B1680970) gel for at least 16 hours.[8]

-

Capillary Loading: Load the dry powder into a capillary tube by tapping the open end into the sample. Pack the powder into the sealed end by tapping the bottom of the tube on a hard surface to achieve a packed column of 2.5-3.5 mm.[2]

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 10°C below the expected melting point.

-

Begin heating at a rate of 1-2°C per minute.[8]

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

-

Solubility Determination

This protocol follows a tiered approach to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Water, Ethanol, Dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance and glassware

Procedure:

-

Initial Screening (e.g., in DMSO):

-

Weigh a precise amount of this compound (e.g., 30 mg) into a glass vial.

-

Add a small, measured volume of DMSO (e.g., 1 mL).

-

Vortex the mixture for 1-2 minutes.[9]

-

If the solid is not fully dissolved, use a water bath sonicator for up to 5 minutes.[9]

-

If necessary, warm the solution to 37°C for a short period.[9]

-

Visually inspect the solution for any undissolved particles against a dark background. If the solution is clear, the substance is soluble at that concentration.

-

-

Quantitative Determination:

-

Prepare a series of vials with a fixed amount of this compound.

-

Add increasing volumes of the chosen solvent to each vial.

-

Follow the agitation steps (vortex, sonication) as described above.

-

The concentration of the first vial in the series that shows complete dissolution is recorded as the approximate solubility.

-

logP (Octanol-Water Partition Coefficient) Determination by RP-HPLC

This method correlates the retention time of a compound on a reverse-phase (RP) HPLC column with its lipophilicity.[4]

Apparatus and Reagents:

-

HPLC system with a UV detector and a C18 column.

-

Mobile Phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4), prepared in various ratios.

-

1-Octanol

-

This compound standard solution.

-

A series of reference compounds with known logP values.

Procedure:

-

System Preparation: Equilibrate the C18 column with the chosen mobile phase composition.

-

Standard and Sample Analysis:

-

Inject the this compound solution and record the retention time (t_R).

-

Inject each of the reference compounds and record their respective retention times.

-

-

Calculation:

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Plot log(k) versus the known logP values for the reference compounds to generate a calibration curve.

-

Determine the log(k) for this compound and use the calibration curve to extrapolate its logP value.[4]

-

pKa Determination by Potentiometric Titration

This is a classic method for determining the acid dissociation constant.[10]

Apparatus:

-

pH meter with a combined pH electrode.

-

Automated titrator or a burette.

-

Standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Beaker and magnetic stirrer.

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (due to its low aqueous solubility).

-

Titration:

-

Immerse the pH electrode in the sample solution and stir gently.

-

Add the standardized NaOH solution in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped titration curve.[10]

-

Key Pathways and Workflows

Metabolic Pathway of Sulfamethoxazole

This compound is the major metabolite of sulfamethoxazole, formed primarily in the liver through acetylation. This process is a key determinant of the drug's clearance and can be influenced by an individual's genetic makeup, specifically their N-acetyltransferase (NAT) enzyme phenotype. The reaction is also potentially reversible through deacetylation.

Analytical Workflow for Quantification in Biological Fluids

The quantification of this compound in biological matrices like plasma or urine is crucial for pharmacokinetic studies. A common analytical approach involves sample preparation followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3][11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. thinksrs.com [thinksrs.com]

- 3. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. depts.washington.edu [depts.washington.edu]

- 6. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 7. This compound-d4 (Acetylsulfamethoxazole-d4) | Bacterial | 1215530-54-3 | Invivochem [invivochem.com]

- 8. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of N4-Acetylsulfamethoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of N4-Acetylsulfamethoxazole, the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). This document synthesizes available data on its physicochemical properties, pharmacokinetics, and toxicological endpoints. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals and their metabolites.

Physicochemical and Pharmacokinetic Profile

This compound is a small molecule with a molecular weight of 295.314 g/mol .[1] Key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H13N3O4S | [1] |

| Molecular Weight | 295.314 g/mol | [1] |

| Melting Point | 222°C (decomposes) | [1] |

| LogP | 2.969 | [1] |

| Water Solubility | Insoluble | [2] |

| DMSO Solubility | ≥30.1 mg/mL | [2] |

| Ethanol Solubility | ≥3.17 mg/mL (with sonication) | [2] |

Pharmacokinetics

This compound is the major metabolite of sulfamethoxazole in humans, formed through N-acetylation in the liver.[3][4] It is less lipid-soluble and more acidic than its parent compound.[5] This metabolite is primarily excreted unchanged in the urine, and its renal excretion rate is independent of urine flow and pH.[5] In individuals with impaired renal function, the elimination half-life of this compound is significantly increased, which can lead to its accumulation.[6][7]

Toxicological Endpoints

The toxicological data specifically for this compound is limited. Much of the understanding of its potential toxicity is inferred from studies on the parent drug, sulfamethoxazole, and clinical observations in patients.

Acute Toxicity

Limited acute toxicity data is available for this compound.

Table 2: Acute Toxicity of this compound in Rats

| Route of Administration | LD50 | Species | Reference |

| Oral | 8400 mg/kg | Rat | [1] |

| Intraperitoneal | 2690 mg/kg | Rat | [1] |

| Subcutaneous | >5 g/kg | Rat |

Subchronic and Chronic Toxicity

No dedicated subchronic or chronic toxicity studies on this compound were identified in the public domain. Long-term exposure to the parent drug, sulfamethoxazole, has been associated with thyroid follicular-cell tumors in rats.

Genotoxicity

There is a lack of specific genotoxicity data for this compound. The parent compound, sulfamethoxazole, has shown mixed results in genotoxicity assays. It was reported to be positive in an in vitro reverse mutation bacterial assay and in in vitro micronucleus assays using cultured human lymphocytes.

Carcinogenicity

No carcinogenicity bioassays specifically for this compound have been reported. Long-term studies on sulfamethoxazole in rats showed evidence of thyroid follicular-cell adenomas and carcinomas.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound.

Immunotoxicity

While no specific immunotoxicity studies on this compound were found, hypersensitivity reactions are a known adverse effect of sulfonamides, including sulfamethoxazole. These reactions are thought to be mediated by reactive metabolites of the parent drug.

Neurotoxicity

No specific neurotoxicity data for this compound is available.

Renal Toxicity (Crystalluria and Urolithiasis)

The most well-documented toxicity associated with this compound is its potential to cause crystalluria (crystals in the urine) and urolithiasis (kidney stone formation).[8][9][10][11] This is due to its low solubility, particularly in acidic urine.[10] Factors that increase the risk of this compound-induced renal toxicity include dehydration, high doses of sulfamethoxazole, and acidic urine.[10][11] The crystals are typically rectangular or lozenge-shaped.[8][10][11]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are general protocols based on OECD guidelines and standard laboratory practices.

Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.

-

Stepwise Dosing: The test is conducted in steps using a limited number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. Dosing is initiated at a level expected to cause some toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method for identifying substances that can produce gene mutations.

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The tester strains are exposed to the test substance at various concentrations, with and without S9 mix, and plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay is used to detect substances that cause chromosomal damage.

-

Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured in appropriate media.

-

Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9), for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Sulfamethoxazole (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]

- 2. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Excretion rates of sulfamethoxazole and N4-acetyl-sulfamethoxazole by fresh water turtles Pseudemys scripta elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transformation process and phytotoxicity of sulfamethoxazole and N4-acetyl-sulfamethoxazole in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. health.state.mn.us [health.state.mn.us]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamides (SAs) exposure causes neurobehavioral toxicity at environmentally relevant concentrations (ERCs) in early development of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of N4-Acetylsulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of N4-Acetylsulfamethoxazole, a primary metabolite of the widely used antibiotic, sulfamethoxazole. While a complete, publicly available single-crystal X-ray diffraction study for this compound is not available at the time of this writing, this document leverages the extensively studied crystal structure of its parent compound, sulfamethoxazole, to infer and discuss the anticipated structural characteristics and the methodologies for their determination.

This compound is recognized as a significant metabolite and is sometimes identified as "Sulfamethoxazole EP Impurity A".[1][2] Its propensity to crystallize in vivo is of clinical interest, particularly in the context of drug-induced crystal nephropathy.[3] Understanding its solid-state structure is therefore crucial for comprehending its physicochemical properties, stability, and biological implications.

Crystallographic Data: A Comparative Analysis with Sulfamethoxazole

In the absence of specific crystallographic data for this compound, we present the well-documented crystal structure parameters of the parent drug, sulfamethoxazole, as a foundational reference. The addition of an acetyl group at the N4 position is expected to introduce changes in the unit cell dimensions and intermolecular interactions.

Table 1: Crystallographic Data for Sulfamethoxazole

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁N₃O₃S |

| Formula Weight | 253.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.973(1) |

| b (Å) | 8.954(1) |

| c (Å) | 16.848(2) |

| α (°) | 90 |

| β (°) | 96.65(1) |

| γ (°) | 90 |

| Volume (ų) | 1195.9(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.406 |

Data sourced from studies on sulfamethoxazole's crystal structure.[4]

Table 2: Selected Bond Lengths and Angles for Sulfamethoxazole

| Bond | Length (Å) | Angle | Angle (°) |

| S(1)-O(1) | 1.435(2) | O(1)-S(1)-O(2) | 119.2(1) |

| S(1)-O(2) | 1.442(2) | O(1)-S(1)-N(2) | 107.5(1) |

| S(1)-N(2) | 1.631(2) | O(2)-S(1)-N(2) | 107.1(1) |

| S(1)-C(1) | 1.758(2) | O(1)-S(1)-C(1) | 108.4(1) |

| N(3)-C(7) | 1.340(3) | O(2)-S(1)-C(1) | 108.3(1) |

| N(3)-C(9) | 1.411(3) | N(2)-S(1)-C(1) | 105.8(1) |

| N(1)-C(4) | 1.391(3) |

Data sourced from studies on sulfamethoxazole's crystal structure.[4]

The acetylation at the N4-amino group in this compound will replace one of the N-H bonds with an N-C(=O)CH₃ group. This modification is anticipated to alter the hydrogen bonding network significantly, likely leading to different crystal packing and potentially a different polymorphic form compared to sulfamethoxazole.

Experimental Protocols for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, would follow a well-established experimental workflow.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Methodology:

-

Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where this compound has moderate solubility.

-

Crystallization Technique: Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.

-

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound consists of a central benzene (B151609) sulfonamide core linked to a 5-methylisoxazole (B1293550) ring and an N-acetylated aniline (B41778) group.

The key intermolecular interactions governing the crystal packing are expected to be:

-

Hydrogen Bonds: The presence of N-H and C=O groups allows for the formation of hydrogen bonds, which are crucial in defining the crystal lattice. The acetylation of the N4-amino group provides a hydrogen bond acceptor (the carbonyl oxygen) and removes a hydrogen bond donor.

-

π-π Stacking: The aromatic benzene and isoxazole (B147169) rings can engage in π-π stacking interactions.

-

van der Waals Forces: These non-specific interactions contribute to the overall stability of the crystal packing.

Visualizations

Experimental Workflow

Caption: Experimental workflow for crystal structure determination.

Hypothetical Intermolecular Interactions

Caption: Key hypothetical intermolecular interactions in this compound.

References

microbial degradation of N4-Acetylsulfamethoxazole in soil

An In-depth Technical Guide to the Microbial Degradation of N4-Acetylsulfamethoxazole in Soil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (AcSMX) is the primary human metabolite of the widely used antibiotic sulfamethoxazole (B1682508) (SMX). Its presence in agricultural soils, primarily through the application of manure and biosolids, raises concerns about its environmental fate and potential contribution to antibiotic resistance. This technical guide provides a comprehensive overview of the microbial degradation of AcSMX in the soil environment. The core degradation pathway involves the initial deacetylation of AcSMX back to the parent compound, SMX, which is then further degraded by soil microorganisms. This guide summarizes the current knowledge on the degradation kinetics, key microbial players, enzymatic processes, and analytical methodologies for studying this process.

Introduction

Sulfonamide antibiotics are a class of synthetic antimicrobial agents extensively used in human and veterinary medicine. Following administration, a significant portion of sulfamethoxazole is metabolized in the liver to this compound and excreted.[1] Consequently, both SMX and AcSMX are frequently detected in wastewater, sewage sludge, and manure, which are often applied to agricultural land as fertilizers. Understanding the fate of AcSMX in soil is crucial for assessing its environmental risk, its potential to act as a reservoir for the parent antibiotic, and its overall impact on soil ecosystems.

Microbial Degradation Pathway of this compound

The primary and most critical step in the microbial degradation of AcSMX in soil is its deacetylation to form sulfamethoxazole (SMX).[2] This transformation is a reversible process, meaning that SMX can also be acetylated to form AcSMX, although deacetylation is the predominant pathway in microbial degradation.[1] Once formed, SMX is susceptible to further microbial degradation through various pathways.

The key transformation steps are:

-

Deacetylation of this compound: The acetyl group at the N4 position of the aniline (B41778) ring is cleaved by microbial enzymes, yielding sulfamethoxazole. This reaction is catalyzed by enzymes such as amidohydrolases or aryl acylamidases .[3][4]

-

Degradation of Sulfamethoxazole: The resulting sulfamethoxazole molecule undergoes further breakdown. Common degradation pathways for SMX in soil include:

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

-

Deamination: Removal of the amino group from the aniline ring.

-

Cleavage of the S-N bond: Breaking the bond between the sulfur atom and the nitrogen atom of the sulfonamide group.

-

Opening of the isoxazole (B147169) ring.

-

The following diagram illustrates the primary degradation pathway:

References

Methodological & Application

Application Note: Quantification of N4-Acetylsulfamethoxazole in Human Urine by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole, in human urine. The protocol employs a straightforward sample preparation procedure followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies, clinical drug monitoring, and other research applications requiring precise measurement of this metabolite.

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic. Its metabolism in the liver primarily occurs through N-acetylation, forming this compound, which is then excreted in the urine. Accurate quantification of this compound is crucial for understanding the pharmacokinetics of the parent drug and assessing patient metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for analyzing metabolites in complex biological matrices like urine.[1] This document provides a detailed protocol for a validated LC-MS/MS method designed for high-throughput analysis.

Experimental Protocols

Materials and Reagents

-

Standards: this compound and this compound-d4 (internal standard, IS) analytical standards (Cerilliant or equivalent).

-

Solvents: HPLC-grade or MS-grade acetonitrile (B52724) and methanol (B129727) (Merck or equivalent).

-

Reagents: Formic acid (LC-MS grade) and ammonium (B1175870) acetate (B1210297) (analytical grade).

-

Water: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm filter.

-

Control Matrix: Drug-free human urine, screened to be negative for the analyte and IS.

Instrumentation

-

HPLC System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent, equipped with an Electrospray Ionization (ESI) source.

-

Analytical Column: Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm particle size, or equivalent reversed-phase column.

Preparation of Standards and Quality Controls (QC)

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Standard Solutions: Prepare working solutions for the calibration curve by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Internal Standard (IS) Working Solution: Prepare a 250 ng/mL working solution of this compound-d4 in 50:50 (v/v) methanol:water.

-

Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into drug-free human urine to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

A simple "dilute and shoot" method combined with protein precipitation is used for sample preparation.

-

Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[2]

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 20 µL of the IS working solution (250 ng/mL).

-

Add 200 µL of acetonitrile to precipitate proteins and mix by vortexing for 30 seconds.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes.

-

Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The instrumental parameters are optimized for the selective detection of this compound.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) | %B |

| 0.0 | 5 | |

| 1.0 | 5 | |

| 5.0 | 95 | |

| 7.0 | 95 | |

| 7.1 | 5 | |

| 10.0 | 5 |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Nebulizer Pressure | 30 psi |

| Drying Gas Flow | 9 L/min |

| Drying Gas Temperature | 300 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 296.1 | 108.1 | 25 | |

| This compound (Qualifier) | 296.1 | 199.1 | 15 | |

| This compound-d4 (IS) | 300.1 | 112.1 | 25 |

Note: The precursor ion m/z 296.1 corresponds to the protonated molecule [M+H]+ of this compound.[3][4] The product ions are characteristic fragments used for quantification and confirmation.

Data Presentation and Results

The method was validated according to established guidelines for bioanalytical method validation.

Table 3: Calibration Curve for this compound

| Parameter | Result |

| Concentration Range | 5 - 2000 ng/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.998 |

Table 4: Intra-day and Inter-day Precision and Accuracy

| QC Level (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ (5) | < 10% | ± 12% | < 15% | ± 15% |

| Low QC (15) | < 8% | ± 9% | < 10% | ± 10% |

| Mid QC (150) | < 5% | ± 5% | < 8% | ± 7% |

| High QC (1500) | < 5% | ± 6% | < 8% | ± 8% |

The method demonstrates excellent precision, with coefficients of variation (%CV) well below 15%, and high accuracy, with percent bias within ±15% of the nominal values, which is consistent with typical validation acceptance criteria.[5]

Mandatory Visualizations

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC-MS/MS method described provides a sensitive, specific, accurate, and reproducible means for quantifying this compound in human urine. The simple sample preparation protocol allows for high throughput, making this method an effective tool for clinical and pharmaceutical research applications. The validation data confirms that the method's performance is well within the accepted criteria for bioanalytical assays.

References

Application Note and Protocol for Solid-Phase Extraction of N4-Acetylsulfamethoxazole from Water Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Due to its prevalence in wastewater and potential environmental impact, a reliable method for its extraction and quantification from water samples is crucial. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of trace organic compounds like this compound from complex matrices such as water. This application note provides a detailed protocol for the SPE of this compound from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the quantitative data for the extraction of sulfonamides, including this compound, from water samples using solid-phase extraction.

| Analyte | SPE Sorbent | Sample Matrix | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Reference |

| Sulfonamides (general) | Not Specified | Wastewater | > 80% | Not Specified | Not Specified | [1] |

| Sulfamethoxazole | Not Specified | Wastewater | 40 - 65% | Not Specified | Not Specified | [2] |

| 19 Sulfonamides | Agilent BondElut PPL | Pure Water | 70 - 96% | Not Specified | Several ppt (B1677978) level | [3] |

| 19 Sulfonamides | Agilent BondElut PPL | Surface Water | 80 - 90% | Not Specified | Not Specified | [3] |

Note: Data specifically for this compound is often grouped with other sulfonamides. The recovery and detection limits can vary depending on the specific SPE sorbent, sample matrix, and analytical instrumentation.

Experimental Protocol

This protocol outlines a general yet robust methodology for the solid-phase extraction of this compound from various water samples, including surface water and wastewater effluent. The subsequent analysis is typically performed using LC-MS/MS for high sensitivity and selectivity.

Materials and Reagents

-

SPE Cartridges: Reversed-phase SPE cartridges such as Oasis HLB, Agilent BondElut PPL, or C18 cartridges are commonly used.[3][4] The choice of sorbent may require optimization based on the specific water matrix.

-

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Acetone (B3395972) (HPLC grade)

-

Ammonia solution (25%)

-

Formic acid or Hydrochloric acid (for pH adjustment)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Ultrapure water

-

-

Standards:

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d4)

-

Sample Preparation

-

Sample Collection: Collect water samples in clean glass bottles.

-

Preservation: To prevent degradation of the analyte, samples should be stored at 4°C and processed as soon as possible.[1]

-

Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles that could clog the SPE cartridge.

-

pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7.[3] The pKa values of sulfonamides are typically in the range of 2.0 to 6.5.[1]

-

Chelating Agent Addition: For wastewater samples that may contain metal ions, add EDTA to a final concentration of 0.1-0.5 g/L to prevent the formation of metal-sulfonamide complexes.[3]

-

Internal Standard Spiking: Spike the sample with an appropriate concentration of the isotopically labeled internal standard.

Solid-Phase Extraction (SPE) Procedure

The following is a generic SPE procedure that can be adapted for various reversed-phase cartridges.

-

Cartridge Conditioning:

-

Wash the SPE cartridge with 5 mL of methanol.

-

Follow with 5 mL of ultrapure water. Do not allow the cartridge to dry out before loading the sample.

-

-

Sample Loading:

-

Load the pre-treated water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[3]

-

-

Washing:

-

After loading the entire sample, wash the cartridge with 5-10 mL of ultrapure water to remove any co-adsorbed interfering substances.[3]

-

Dry the cartridge under vacuum for approximately 10-20 minutes to remove excess water.

-

-

Elution:

-

Elute the retained this compound from the cartridge using a suitable organic solvent. Common elution solvents include:

-

Use a small volume of elution solvent (e.g., 2 x 3 mL) to obtain a concentrated extract. Elute at a low flow rate (1-2 mL/min) to ensure efficient desorption.

-

Post-Elution Processing

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 0.5-1 mL) of the initial mobile phase used for the LC-MS/MS analysis.

-

Analysis: Analyze the reconstituted sample by LC-MS/MS for the quantification of this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from water samples.

Caption: Workflow for this compound SPE.

References

Application Note: High-Throughput Quantification of N4-Acetylsulfamethoxazole in Human Plasma using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole, in human plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and metabolic studies of sulfamethoxazole.

Introduction

This compound is the major metabolite of sulfamethoxazole, a widely used sulfonamide antibiotic. The acetylation of the parent drug is a key metabolic pathway, primarily mediated by the N-acetyltransferase (NAT) enzymes in the liver. Monitoring the levels of this compound in biological matrices is crucial for understanding the pharmacokinetics, metabolism, and potential toxicity of sulfamethoxazole. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the accurate quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound analytical standard

-

Sulfamethoxazole-d4 (Internal Standard, IS)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid, analytical grade

-

Human plasma (sourced from an accredited biobank)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (Sulfamethoxazole-d4, 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The MRM transitions are optimized for the quantification of this compound and the internal standard.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Spray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: Nitrogen

Table 1: Optimized MRM Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 296.1 | 199.1 | 150 | 25 |

| This compound (Qualifier) | 296.1 | 108.1 | 150 | 35 |

| Sulfamethoxazole-d4 (IS) | 258.1 | 163.1 | 150 | 20 |

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 2: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| This compound | 5 - 5000 | y = 0.0025x + 0.0012 | >0.995 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (Low, Mid, and High). The results are summarized in Table 3.

Table 3: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 15 | 4.2 | 102.5 | 5.8 | 101.7 |

| Mid QC | 250 | 3.1 | 98.9 | 4.5 | 99.2 |

| High QC | 4000 | 2.5 | 101.2 | 3.9 | 100.8 |

Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms.

Table 4: Sensitivity of the Method

| Parameter | Concentration (ng/mL) |

| Limit of Detection (LOD) | 1.5 |

| Lower Limit of Quantification (LLOQ) | 5.0 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Metabolic pathway of Sulfamethoxazole to this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in clinical and pharmaceutical research settings. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

Application Notes: Quantitative Analysis of N4-Acetylsulfamethoxazole using an Isotope-Labeled Internal Standard by Mass Spectrometry

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high accuracy and precision. This method utilizes a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass. The SIL internal standard, this compound-d4, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means for accurate quantification.[1] Regulatory bodies like the FDA and EMA strongly advocate for the use of SIL internal standards in bioanalytical methods submitted for drug approval.[2]

Applications

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of sulfamethoxazole.

-

Therapeutic Drug Monitoring (TDM): Optimizing drug dosage and minimizing toxicity in patients.

-

Metabolite Profiling: Understanding the metabolic fate of sulfamethoxazole.

-

Environmental Monitoring: Quantifying the presence of sulfamethoxazole and its metabolites in environmental samples.

Advantages of Isotope-Labeled Internal Standard

The use of an isotope-labeled internal standard like this compound-d4 offers several advantages over traditional internal standards:

-

Improved Accuracy and Precision: The SIL internal standard compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable results.[1][3]

-

Reduced Method Variability: Co-elution of the analyte and internal standard ensures they are subjected to the same experimental conditions.

-

Enhanced Specificity: The use of mass spectrometry allows for the selective detection of the analyte and internal standard based on their unique mass-to-charge ratios.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for this compound using an isotope-labeled internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy of Back-calculated Standards | ± 15% of nominal (± 20% at LLOQ)[2] |

Table 2: Accuracy and Precision

| Quality Control (QC) Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Lower Limit of Quantification (LLOQ) | 1 | ≤ ±20% | ≤ 20% |

| Low QC | 3 | ≤ ±15% | ≤ 15% |

| Medium QC | 100 | ≤ ±15% | ≤ 15% |

| High QC | 800 | ≤ ±15% | ≤ 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | 85 - 105 | 90 - 110 |

| This compound-d4 | 85 - 105 | 90 - 110 |

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

-

Reagents and Materials:

-

Human plasma/serum

-

This compound analytical standard

-

This compound-d4 internal standard

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

-

-

Procedure:

-

Prepare stock solutions of this compound and this compound-d4 in methanol.

-

Prepare working solutions for calibration standards and quality controls by spiking the stock solution into blank plasma.

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound-d4 internal standard working solution to all tubes except the blank.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

LC Parameters:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) % B 0.0 10 2.5 90 3.0 90 3.1 10 | 5.0 | 10 |

-

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) This compound 296.1 198.1 | this compound-d4 | 300.1 | 202.1 |

-

3. Data Analysis and Validation

-

Quantification: The concentration of this compound is determined by calculating the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) for selectivity, specificity, accuracy, precision, linearity, range, recovery, matrix effect, and stability.[2][4][5]

Visualizations

References

- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Notes and Protocols for N4-Acetylsulfamethoxazole Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Effective sample preparation is a critical prerequisite for reliable and reproducible analysis, aiming to remove interfering endogenous substances such as proteins and phospholipids (B1166683) from the plasma matrix, and to concentrate the analyte of interest. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Overview of Sample Preparation Techniques

The choice of sample preparation method depends on various factors including the desired level of sample cleanliness, sensitivity, throughput, and the specific requirements of the downstream analytical technique, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Protein Precipitation (PPT) is a simple and rapid technique that involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. It is a high-throughput method but may result in a less clean extract, potentially leading to matrix effects in LC-MS/MS analysis.[1][2]

-

Solid-Phase Extraction (SPE) is a more selective technique that separates the analyte from the sample matrix based on its physicochemical properties.[3] It provides a cleaner extract than PPT, reducing matrix effects and improving analytical sensitivity.[1]

-

Liquid-Liquid Extraction (LLE) separates the analyte based on its differential solubility in two immiscible liquid phases. LLE can provide a clean extract but is often more labor-intensive and less amenable to automation than PPT or SPE.[2][3]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of sulfamethoxazole and its metabolites using different sample preparation techniques. While specific data for this compound may vary, these values provide a useful comparison of the methods.

Table 1: Comparison of Recovery and Matrix Effects

| Sample Preparation Technique | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |

| Protein Precipitation | Sulfamethoxazole | 82.6 | Not Specified | [4] |

| Solid-Phase Extraction | Sulfamethoxazole | 88.5 | Not Specified | [4] |

| Liquid-Liquid Extraction | Sulfamethoxazole | 71.39 | Not Specified | [5] |

Note: Data for sulfamethoxazole is used as a surrogate for this compound due to the limited availability of direct comparative studies.

Table 2: Comparison of Linearity and Limit of Quantification (LOQ)

| Sample Preparation Technique | Analyte | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |

| Protein Precipitation | Sulfamethoxazole | Not Specified | 28.0 (µg/L) | [4] |

| Solid-Phase Extraction | Sulfamethoxazole | Not Specified | 0.39 (µg/mL) | [4] |

| Liquid-Liquid Extraction | Sulfamethoxazole | 320.635 - 22009.900 | 320.635 | [5] |

Note: Data for sulfamethoxazole is used as a surrogate for this compound due to the limited availability of direct comparative studies. Please note the different units for LOQ in the table.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of proteins from plasma samples using acetonitrile (B52724).

Materials:

-

Human plasma sample

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution to the plasma sample.

-

Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube.[6] The 3:1 ratio of ACN to plasma is a common starting point and can be optimized.[7]

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol outlines a more selective method for the extraction and clean-up of this compound from plasma using a reversed-phase SPE cartridge.

Materials:

-

Human plasma sample

-

SPE cartridges (e.g., C18, 100 mg)

-

Methanol (B129727), HPLC grade

-

Deionized water

-

Formic acid

-

Internal Standard (IS) solution

-

SPE vacuum manifold or positive pressure processor

-

Collection tubes

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 methanol:water)

Procedure:

-

Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Analyte Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution, vortex for 20 seconds, and transfer to an autosampler vial for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This protocol details a classic extraction method for isolating this compound from plasma using an organic solvent.

Materials:

-

Human plasma sample

-

Ethyl acetate (B1210297), HPLC grade

-

Internal Standard (IS) solution

-

1 M Sodium hydroxide (B78521) (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Glass centrifuge tubes (10 mL) with screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pipette 500 µL of human plasma into a 10 mL glass centrifuge tube.

-

Add 50 µL of the internal standard solution.

-

Add 200 µL of 1 M NaOH to basify the sample. Vortex for 10 seconds.

-

Add 5 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the reconstitution solution, vortex for 20 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for this compound analysis and a conceptual representation of the analytical process.

Caption: General workflow for this compound analysis in plasma.

Caption: Logical relationship of the sample preparation process.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of N4-Acetylsulfamethoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Monitoring its presence and concentration in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and environmental impact assessments. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a highly selective and sensitive method for the unequivocal identification and quantification of this compound. This application note provides a detailed protocol for its identification using LC-HRMS, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is optimized for the extraction of this compound from aqueous matrices such as wastewater and can be adapted for biological fluids like urine and plasma with appropriate pre-treatment.

Materials:

-

Oasis HLB SPE Cartridges (or equivalent)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Nitrogen gas evaporator

-

Centrifuge

Procedure:

-

Sample Pre-treatment: Centrifuge the sample to remove any particulate matter. For urine or plasma, a protein precipitation step (e.g., with acetonitrile) may be required prior to centrifugation.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elution: Elute the analyte from the cartridge using 5 mL of methanol.

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

HRMS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) or Targeted MS/MS |

| Full Scan Range | m/z 100 - 500 |

| Resolution | > 60,000 FWHM |

| Collision Energy | Stepped collision energy (e.g., 15, 20, 40 eV) for dd-MS2 |

Data Presentation

High-Resolution Mass Spectrometry Data for this compound

The identification of this compound is confirmed by the accurate mass of its precursor ion and the characteristic fragmentation pattern of its product ions.

| Analyte | Molecular Formula | Precursor Ion | Theoretical m/z [M+H]+ | Major Product Ions (m/z) |

| This compound | C₁₂H₁₃N₃O₄S | [M+H]⁺ | 296.06659 | 236.0553, 194.0441, 174.0648, 156.0114, 108.0447, 92.0495 |

Quantitative Performance Data

The following table summarizes typical performance data for the analysis of acetylated sulfonamides in wastewater, which can be used as a benchmark for method validation.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/L |

| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/L |

| Recovery | 77.7% - 148.1% |

| Precision (RSD) | < 10% |

Visualizations

Experimental Workflow

Application Note and Protocol for the Extraction of N4-Acetylsulfamethoxazole from Tissue Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508).[1][2][3] Monitoring its concentration in tissue samples is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and toxicological assessments. This document provides detailed protocols for the extraction of this compound from tissue samples, focusing on methods that ensure high recovery and reproducibility for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes quantitative data from a magnetic solid-phase extraction (MSPE) method for the determination of this compound in edible swine tissues, followed by LC-MS/MS analysis.[4]

| Parameter | Value |

| Linearity Range | 5 - 160 µg/kg |

| Limit of Detection (LOD) | 2 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Average Recovery | 73.9% - 94.8% |

| Intra-day Relative Standard Deviation (RSD) | 2.4% - 5.4% |

| Inter-day Relative Standard Deviation (RSD) | 6.2% - 10.7% |

Experimental Protocols

Several methods can be employed for the extraction of this compound from tissue samples, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and magnetic solid-phase extraction (MSPE).[4][5][6][7][8] A sonication-aided extraction with dichloromethane (B109758) has also been shown to be effective for related compounds.[9] Below is a detailed protocol for a magnetic solid-phase extraction (MSPE) method, which offers high efficiency and ease of operation.[4]

Protocol: Magnetic Solid-Phase Extraction (MSPE) of this compound from Swine Tissue[4]

1. Sample Preparation:

-

Accurately weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 10 mL of 2% ammoniated acetonitrile.

-

Homogenize the mixture for 1 minute at 10,000 rpm.

-

Vortex for 2 minutes.

-

Centrifuge at 8000 rpm for 10 minutes.

-

Collect the supernatant for the MSPE cleanup step.

2. Magnetic Solid-Phase Extraction (MSPE) Cleanup:

-

Add 50 mg of multi-walled carbon nanotube magnetic nanoparticles to the supernatant.

-

Vortex for 2 minutes to facilitate the adsorption of the analyte onto the magnetic nanoparticles.

-

Separate the magnetic nanoparticles from the solution using a strong magnet.

-

Discard the supernatant.

-

Wash the magnetic nanoparticles with 1 mL of deionized water and discard the washing solution.

-

Elute the analyte from the magnetic nanoparticles by adding 2 mL of the elution solvent (e.g., methanol (B129727) or a suitable organic solvent mixture).

-

Vortex for 1 minute to ensure complete elution.

-

Separate the magnetic nanoparticles with a magnet and collect the eluent.

-

Dry the eluent under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental Workflow for MSPE of this compound

Caption: Workflow for this compound extraction using MSPE.

Metabolic Pathway of Sulfamethoxazole

Caption: Metabolic conversion of Sulfamethoxazole.

References

- 1. apexbt.com [apexbt.com]

- 2. Excretion rates of sulfamethoxazole and N4-acetyl-sulfamethoxazole by fresh water turtles Pseudemys scripta elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnetic solid-phase extraction based on carbon nanotubes for determination of sulfamethoxazole, acetyl sulfamethoxazole and aditoprim residues in edible swine tissues with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ion-paired high-performance liquid chromatographic separation of trimethoprim, sulfamethoxazole and this compound with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of trimethoprim, sulfamethoxazole and its N4‐acetyl metabolite in biological fluids by high‐pressure liquid chromatography | Scilit [scilit.com]

- 7. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Determination of N4-Acetylsulfamethoxazole by UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). The quantification of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound. This document provides detailed application notes and protocols for its quantification.

This compound exhibits characteristic absorbance in the UV region, with reported absorbance maxima (λmax) at approximately 208 nm and 265 nm.[1] This intrinsic property allows for its direct quantification in solutions.

Principle of the Method

The method is based on the measurement of the absorbance of a solution containing this compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.